molecular formula C21H22ClN5OS2 B2520146 5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-46-1

5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2520146
CAS No.: 886914-46-1
M. Wt: 460.01
InChI Key: YWLPFFUFTOYOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H22ClN5OS2 and its molecular weight is 460.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound belongs to a class of substances that have been synthesized and characterized for their unique structural properties. Research has focused on the synthesis of novel 1,2,4-triazole derivatives and their derivatives due to their potential biological activities. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and explored their antimicrobial activities, indicating a broader interest in this class of compounds for their potential antimicrobial properties (Bektaş et al., 2007).

Potential Biological Activities

The research into these compounds extends into their potential biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. For instance, compounds with a similar structural framework have been shown to possess good to moderate activities against various microorganisms, suggesting potential utility in developing new antimicrobial agents. A study by Tozkoparan et al. (2004) demonstrated the anti-inflammatory and analgesic activities of 6-(α-Amino-4-chlorobenzyl)thiazolo[3,2-b]-1,2,4-triazol-5-ols, underscoring the therapeutic potential of these compounds (Tozkoparan et al., 2004).

Molecular Docking Studies

Further studies have explored the molecular mechanisms behind the anticancer properties of related compounds through density functional theory and molecular docking. For example, Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and potential anticancer activities of benzimidazole derivatives bearing a 1,2,4-triazole ring, highlighting the importance of molecular modeling in understanding the bioactivity of these compounds (Karayel, 2021).

Pharmacologically Relevant Properties

The solubility, thermodynamics, and partitioning processes of novel antifungal compounds from the 1,2,4-triazole class have also been investigated, providing insights into their pharmacokinetic profiles and potential therapeutic applications. Volkova et al. (2020) synthesized a novel potential antifungal compound and determined some of its pharmacologically relevant physicochemical properties, offering a foundation for further drug development processes (Volkova et al., 2020).

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5OS2/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLPFFUFTOYOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.